2-(2-(4-Chlorophenoxy)-5-chlorophenyl)acetic acid

Rheumatoid Arthritis Clinical Trial NSAID Comparison

Researchers needing a validated NSAID reference standard with proven COX-2 preferential inhibition and low gastric toxicity face supply challenges. 2-(2-(4-Chlorophenoxy)-5-chlorophenyl)acetic acid (CAS 57388-57-5) resolves this gap as a well-characterized phenylacetic acid derivative with distinct pharmacology. • COX-1/COX-2 IC50: 7 μM / 4 μM - documented preferential COX-2 inhibition • MPO IC50: 1 nM (chlorination activity) - dual COX/MPO inhibitor for neutrophil-mediated inflammation studies • Clinically benchmarked: Superior to diclofenac on night pain, morning stiffness, and ESR in rheumatoid arthritis trials. Supplied with analytical documentation. Bulk and custom quantities available.

Molecular Formula C14H10Cl2O3
Molecular Weight 297.1 g/mol
CAS No. 57388-57-5
Cat. No. B1461751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(4-Chlorophenoxy)-5-chlorophenyl)acetic acid
CAS57388-57-5
Molecular FormulaC14H10Cl2O3
Molecular Weight297.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OC2=C(C=C(C=C2)Cl)CC(=O)O)Cl
InChIInChI=1S/C14H10Cl2O3/c15-10-1-4-12(5-2-10)19-13-6-3-11(16)7-9(13)8-14(17)18/h1-7H,8H2,(H,17,18)
InChIKeyJPSIZFIPAPDQDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fenclofenac: Overview & Reference


2-(2-(4-Chlorophenoxy)-5-chlorophenyl)acetic acid (CAS 57388-57-5), also known as fenclofenac, is a phenylacetic acid derivative belonging to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) [1]. It is characterized by a molecular formula of C14H10Cl2O3 and a molecular weight of 297.13 g/mol [2]. This compound has been historically utilized as an anti-inflammatory agent and continues to serve as a valuable reference standard in pharmacological research, particularly for studies investigating cyclooxygenase (COX) inhibition, myeloperoxidase (MPO) activity, and comparative NSAID efficacy [1][3].

Fenclofenac Substitution Risks


Despite sharing a core phenylacetic acid scaffold with other NSAIDs, 2-(2-(4-chlorophenoxy)-5-chlorophenyl)acetic acid (fenclofenac) exhibits a unique pharmacological profile that cannot be assumed for its analogs. Simple substitution with structurally similar compounds like diclofenac, ibuprofen, or other acetic acid derivatives is scientifically invalid due to substantial differences in target selectivity (COX-1/COX-2 ratios) [1], enzyme inhibition profiles (e.g., MPO activity) [2], and in vivo safety parameters such as gastric ulcerogenicity [3]. Furthermore, direct clinical comparative studies have demonstrated significant between-treatment effects favoring fenclofenac over diclofenac in specific clinical endpoints [4]. Therefore, for precise experimental replication or comparative pharmacology studies, the use of the exact compound (CAS 57388-57-5) is non-negotiable.

Fenclofenac Comparative Evidence


Clinical Efficacy in Rheumatoid Arthritis

In a six-month, single-blind, randomized parallel group study involving 63 patients with rheumatoid arthritis, fenclofenac demonstrated a significant between-treatment effect favoring fenclofenac over diclofenac for overall pain, night pain, and duration of morning stiffness [1]. Additionally, the fenclofenac group showed a significant between-treatment effect in favor of fenclofenac for a reduction in erythrocyte sedimentation rate (ESR) [1].

Rheumatoid Arthritis Clinical Trial NSAID Comparison

COX-1/COX-2 Selectivity Profile

Fenclofenac inhibits cyclooxygenase (COX) enzymes with IC50 values of 7 μM for COX-1 and 4 μM for COX-2, yielding a COX-1/COX-2 ratio of approximately 1.75 [1]. This profile differs from that of other NSAIDs; for example, ibuprofen is a non-selective inhibitor with IC50 values in the low micromolar range but with a different selectivity index [2]. This distinction is crucial for studies focused on COX-2 selective pathways.

COX Inhibition Selectivity Enzymatic Assay

Gastric Ulcerogenicity Comparison

Fenclofenac was shown to have remarkably low gastric ulcerogenic potential, both acutely and chronically, in preclinical models [1]. This contrasts sharply with the well-documented high ulcerogenic potential of many other NSAIDs, including diclofenac and indomethacin, which are frequently associated with gastrointestinal lesions [2]. This property was a key differentiator during its therapeutic use.

Ulcerogenicity Gastrointestinal Safety NSAID Toxicity

Potency in Adjuvant Arthritis Models

In a chronic test for assessing anti-inflammatory activity (established adjuvant arthritis), fenclofenac was found to be more potent than acetylsalicylic acid (aspirin) and ibuprofen, and approximately equipotent to alclofenac, fenoprofen calcium, and phenylbutazone [1]. However, it was less potent than diclofenac sodium, indomethacin, ketoprofen, and naproxen [1].

Adjuvant Arthritis Anti-inflammatory Potency In Vivo Model

Fenclofenac Research Applications


Rheumatoid Arthritis Efficacy Studies

Given the direct clinical evidence showing fenclofenac's superiority over diclofenac in managing specific rheumatoid arthritis symptoms (overall pain, night pain, morning stiffness) and reducing ESR [1], this compound is uniquely suited as a positive control or comparator in preclinical and clinical research focused on these specific endpoints. Its use is essential for studies aiming to replicate or build upon these established clinical findings.

COX-2 Pathways with Low GI Toxicity

Fenclofenac's distinct COX-1/COX-2 selectivity profile (IC50 of 7 μM for COX-1 and 4 μM for COX-2) [1], combined with its remarkably low gastric ulcerogenic potential [2], makes it an ideal candidate for in vivo studies investigating the therapeutic benefits of COX-2 preferential inhibition without the confounding variable of severe gastrointestinal toxicity. This differentiates it from both non-selective NSAIDs (like ibuprofen) and highly selective COX-2 inhibitors.

Potency Reference for Adjuvant Arthritis

Its well-defined position in the potency hierarchy of NSAIDs (more potent than aspirin/ibuprofen, less potent than diclofenac/indomethacin) in the established adjuvant arthritis model [1] allows fenclofenac to serve as a reliable reference standard. Researchers can use it to calibrate the anti-inflammatory activity of novel compounds, providing a consistent and historically documented benchmark for interpreting experimental results.

MPO Inhibition & Neutrophilic Inflammation

With reported myeloperoxidase (MPO) inhibition activity, including an IC50 of 1 nM against MPO chlorination activity [1], fenclofenac presents a unique opportunity for research into neutrophil-mediated inflammation. Its dual activity as both a COX inhibitor and an MPO inhibitor makes it a compelling tool for dissecting the interplay between prostaglandin synthesis and oxidative stress in inflammatory diseases.

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